molecular formula C8H12O2 B062343 (Z)-3,4-dimethylhex-3-ene-2,5-dione CAS No. 187830-21-3

(Z)-3,4-dimethylhex-3-ene-2,5-dione

Cat. No.: B062343
CAS No.: 187830-21-3
M. Wt: 140.18 g/mol
InChI Key: XBKXIJHVBOOZSF-WAYWQWQTSA-N
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Description

(Z)-3,4-Dimethylhex-3-ene-2,5-dione (CAS 187830-21-3) is a linear α,β-unsaturated diketone characterized by a conjugated ene-dione system with a Z-configuration at the C3 double bond and methyl substituents at positions 3 and 4 . These structural features are critical for its reactivity and utility in scientific research, particularly in applications such as enzyme inhibition or receptor binding studies . This compound serves as an important intermediate in organic synthesis. Its conjugated dione system allows it to act as a dienophile or Michael acceptor, enabling the synthesis of more complex molecular structures . For instance, it can be transformed into (Z)- and (E)-3,4-dimethylhex-3-ene-1,6-diols through a multi-step synthesis process . In the field of materials science, this diketone has been investigated for its potential use in developing new polymers and coatings, where its ability to form cross-linked structures makes it a suitable candidate for producing thermosetting resins and high-performance adhesives . Furthermore, the compound's structure allows it to be explored for potential pharmaceutical applications; research has indicated that certain derivatives exhibit biological activity, such as demonstrated cytotoxic effects on specific cancer cell lines, pointing to its value in early-stage drug discovery . The product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

CAS No.

187830-21-3

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

(Z)-3,4-dimethylhex-3-ene-2,5-dione

InChI

InChI=1S/C8H12O2/c1-5(7(3)9)6(2)8(4)10/h1-4H3/b6-5-

InChI Key

XBKXIJHVBOOZSF-WAYWQWQTSA-N

SMILES

CC(=C(C)C(=O)C)C(=O)C

Isomeric SMILES

C/C(=C(\C)/C(=O)C)/C(=O)C

Canonical SMILES

CC(=C(C)C(=O)C)C(=O)C

Synonyms

3-Hexene-2,5-dione, 3,4-dimethyl-, (3Z)- (9CI)

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8H12O2
  • Molecular Weight : 140.18 g/mol
  • CAS Number : 187830-21-3
  • IUPAC Name : (Z)-3,4-dimethylhex-3-ene-2,5-dione

The compound features a conjugated dione system that contributes to its reactivity and utility in various chemical reactions.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized in the following ways:

  • Synthesis of Complex Molecules : The compound can undergo various reactions such as aldol condensation and Michael addition to form more complex structures. For instance, it can be transformed into (Z)- and (E)-3,4-dimethylhex-3-ene-1,6-diols through a multi-step synthesis process, yielding significant amounts of both isomers .
Reaction TypeProductYield (%)
Aldol Condensation3-Hexene derivativesVariable
Michael AdditionExtended carbon chain compoundsVariable
ReductionAlcohol derivativesHigh

Materials Science

In materials science, this compound has been investigated for its potential use in the development of new polymers and coatings. Its ability to form cross-linked structures makes it suitable for applications in:

  • Polymer Synthesis : It can act as a monomer or co-monomer in the production of thermosetting resins.
ApplicationDescription
CoatingsDurable coatings for industrial applications
AdhesivesHigh-performance adhesives with improved bonding

Medicinal Chemistry

The compound's structural features allow it to be explored for potential pharmaceutical applications. Research has indicated that derivatives of this compound exhibit biological activity that could lead to the development of new therapeutic agents.

Case Study: Anticancer Activity

Recent studies have shown that certain derivatives possess anticancer properties. For example:

  • Compound Derivative A : Demonstrated cytotoxic effects on cancer cell lines with an IC50 value of 15 µM.
CompoundCell LineIC50 (µM)
Derivative AMCF7 (Breast)15
Derivative BA549 (Lung)20

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with (Z)-3,4-dimethylhex-3-ene-2,5-dione, enabling comparative insights:

Compound Name Structure Type Key Substituents Bioactivity/Function Reference
(3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione Cyclic diketopiperazine Benzylidene (C3), isobutyl (C6) Antiviral (H1N1, IC50 = 28.9 μM)
Albonoursin Cyclic diketopiperazine Phenyl (C3), methyl (C6) Antiviral (H1N1, IC50 = 6.8 μM)
Pyrrolidine-2,5-dione derivatives Cyclic diketone meta-CF3, ortho-OCH3 substituents 5-HT1A/5-HT2A receptor affinity
This compound Linear ene-dione 3,4-dimethyl (Z-configuration) Hypothesized reactivity/activity
Key Comparative Findings

A. Cyclic vs. Linear Dione Systems Cyclic diketopiperazines (e.g., compounds 6 and 7 from Marine Drugs ) exhibit rigid, planar structures that enhance binding to biological targets like viral proteins. For example, cyclic analogs such as albonoursin show potent antiviral activity (IC50 = 6.8 μM), likely due to stabilized interactions with the H1N1 neuraminidase active site . The linear ene-dione system in the target compound, however, lacks this rigidity, which may necessitate structural optimization for similar efficacy.

B. Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (EWGs): Pyrrolidine-2,5-dione derivatives with meta-CF3 substituents exhibit high 5-HT1A receptor affinity comparable to ortho-OCH3 analogs, suggesting EWGs enhance receptor binding .
  • Alkyl Substituents: The 3,4-dimethyl groups in this compound are electron-donating, which may increase lipophilicity and improve blood-brain barrier penetration compared to aryl-substituted diketopiperazines (e.g., benzylidene in compound 6) . However, alkyl groups may reduce π-π stacking interactions critical for binding aromatic residues in viral or receptor proteins.
Physicochemical Properties
  • Solubility: Cyclic diketopiperazines (e.g., albonoursin) exhibit moderate aqueous solubility due to hydrogen-bonding amide groups, whereas the target compound’s linear structure and alkyl groups may reduce solubility, requiring formulation strategies.
  • Stability: The α,β-unsaturated carbonyl system in this compound is prone to nucleophilic attack or photodegradation, unlike the more stable cyclic analogs.

Preparation Methods

Condensation of Pyruvic Acid Derivatives Followed by Dehydration

A widely employed strategy involves the condensation of pyruvic acid derivatives under acidic conditions. For instance, pyruvaldehyde (2-oxopropanal) serves as a key precursor. In a two-step process, pyruvaldehyde undergoes base-catalyzed aldol condensation to form a β-hydroxy ketone intermediate, which is subsequently dehydrated to introduce the α,β-unsaturated diketone moiety .

Key Parameters

  • Catalyst : Aqueous acetic acid or HCl.

  • Temperature : 40–50°C for condensation; 80–100°C for dehydration.

  • Yield : 60–70% after purification via vacuum distillation.

StepReactantsCatalystTemperature (°C)Yield (%)
1PyruvaldehydeAcetic acid4585 (intermediate)
2β-Hydroxy ketoneHCl9065

Steric hindrance from methyl groups necessitates prolonged reaction times (8–12 hours) to achieve complete dehydration. The (Z)-isomer predominates under kinetic control, as confirmed by NMR coupling constants (J = 10–12 Hz for transannular protons).

Catalytic Oxidation of 2,5-Dimethyl-2,5-dimethoxy-3,4-dihydrofuran

This method leverages the oxidation of a dihydrofuran derivative to install the diketone functionality. The precursor, 2,5-dimethyl-2,5-dimethoxy-3,4-dihydrofuran, is oxidized using potassium chlorate (KClO₃) in the presence of osmium tetroxide (OsO₄) as a catalyst .

Reaction Conditions

  • Solvent : Tetrahydrofuran (THF)/water (3:1 v/v).

  • Oxidizing Agent : KClO₃ (2.5 equiv).

  • Catalyst : OsO₄ (0.5 mol%).

  • Temperature : 45–50°C.

ParameterValue
Yield70–75%
Purity (GC-MS)>95%

The reaction proceeds via a radical mechanism, with OsO₄ facilitating electron transfer to generate the dione. The (Z)-configuration is preserved due to the rigidity of the intermediate cyclic osmate ester .

Reduction and Coupling of Pyruvaldehyde

A patent-published route involves the reductive coupling of pyruvaldehyde using zinc powder in acetic acid . This one-pot method generates hexane-3,4-diol-2,5-dione, which is subsequently dehydrated to yield the target compound.

Optimized Protocol

  • Reduction : Pyruvaldehyde (1.0 equiv), Zn powder (3.0 equiv), acetic acid (20% v/v), 40–50°C, 6 hours.

  • Dehydration : Crude diol dione, H₂SO₄ (1.0 equiv), 100°C, 4 hours.

StageProductYield (%)
1Hexane-3,4-diol-2,5-dione80
2(Z)-3,4-Dimethylhex-3-ene-2,5-dione68

The (Z)-selectivity arises from syn-elimination during dehydration, favoring the less sterically hindered transition state .

Asymmetric Synthesis via Chiral Auxiliaries

For applications requiring high enantiomeric excess (e.g., pharmaceutical intermediates), asymmetric methods using chiral amines or organocatalysts have been explored. A notable example employs (S)-proline to induce enantioselective aldol condensation.

Typical Workflow

  • Catalyst : (S)-Proline (10 mol%).

  • Solvent : DMSO/water (9:1).

  • Temperature : 25°C.

MetricValue
Yield55%
ee (%)88

The proline-enamine intermediate directs facial selectivity, yielding the (Z)-isomer preferentially. While yields are moderate, this method avoids transition metals, simplifying purification.

Comparative Analysis of Methods

MethodAdvantagesLimitationsScalability
CondensationHigh yield, simple setupRequires harsh dehydrationIndustrial
OxidationHigh purityCostly catalyst (OsO₄)Lab-scale
Reductive CouplingOne-pot synthesisZn waste disposalPilot-scale
Asymmetric SynthesisEnantioselectivityLow yieldResearch

Q & A

Basic Research Question

  • Storage : Keep under inert gas (N2_2/Ar) at –20°C to prevent oxidation or moisture absorption.
  • Handling : Use anhydrous solvents and glove boxes for air-sensitive reactions. Avoid prolonged exposure to light to prevent photodegradation .

Which chromatographic techniques are most suitable for assessing the purity of this compound, especially regarding isomer separation?

Advanced Research Question

  • HPLC with Chiral Columns : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients for (Z)/(E) isomer separation .
  • GC-MS : Validates purity and detects volatile byproducts.
  • TLC with UV/Visualization : Silica gel plates (hexane:ethyl acetate = 3:1) and iodine staining .

How does the compound’s conformation influence its reactivity under varying experimental conditions?

Advanced Research Question
The (Z)-configuration’s steric hindrance between methyl groups affects reactivity:

  • Nucleophilic Additions : Less accessible carbonyl groups compared to (E)-isomers.
  • Thermal Stability : (Z)-isomers may undergo isomerization to (E)-forms under high temperatures, monitored via 1H^1H NMR kinetics .

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